Isovestitol
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Overview
Description
Isovestitol is an isoflavonoid compound isolated from various plant sources, including the root of Sesbania grandiflora . Isoflavonoids are a class of flavonoids known for their diverse biological activities and potential health benefits. This compound has been studied for its antituberculosis activity and other pharmacological properties .
Preparation Methods
Isovestitol can be synthesized through various synthetic routes. One common method involves the extraction and isolation from plant sources such as Sesbania grandiflora . The structures of the isolated compounds are characterized using spectroscopic techniques like UV, IR, MS, and NMR
Chemical Reactions Analysis
Isovestitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isovestitol has been extensively studied for its scientific research applications. It exhibits significant antituberculosis activity against Mycobacterium tuberculosis . Additionally, this compound has been studied for its potential effects on human health, including its preventative properties on the growth of breast cancer cells and its impact on women’s health during menopause . It also shows promise in reducing the risk of fibroids and endometriosis .
Mechanism of Action
The mechanism of action of isovestitol involves its interaction with various molecular targets and pathways. It exhibits antibacterial and antifungal properties, which contribute to its antituberculosis activity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the growth and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Isovestitol is similar to other isoflavonoids such as medicarpin and sativan . These compounds share structural similarities and exhibit similar biological activities. this compound is unique in its specific antituberculosis activity and its potential health benefits related to women’s health . Other similar compounds include betulinic acid and colutin, which also exhibit antifungal and antibacterial properties .
Properties
CAS No. |
75172-32-6 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 |
InChI Key |
FFDNYMAHNWBKCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2 |
melting_point |
95 - 97 °C |
physical_description |
Solid |
Origin of Product |
United States |
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